Ethyl 2-methyl-4,4,4-trifluorocrotonate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluorocrotonate is a fluorinated organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It is a liquid at room temperature and has a boiling point of 134-135°C .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-4,4,4-trifluorocrotonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes diastereoselective Michael addition reactions with ethyl crotonate . These interactions are crucial for the synthesis of complex organic molecules, which are essential in biochemical research and applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is significant in understanding its role in biochemical research and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in biochemical research and potential therapeutic applications .
Preparation Methods
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be synthesized through various synthetic routes. One common method involves the Michael addition reaction between ethyl crotonate and a fluorinated reagent . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications .
Chemical Reactions Analysis
Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, leading to modifications that are crucial for studying biological processes .
Comparison with Similar Compounds
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorocrotonate: This compound has a similar structure but lacks the methyl group at the 2-position.
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound contains an amino group instead of a methyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(F)(F)F)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128227-97-4 | |
Record name | Ethyl 2-methyl-4,4,4-trifluorocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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